1-(2-Cycloheptylacetyl)-4-hydroxypiperidine-4-carboxylic acid
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Overview
Description
1-(2-Cycloheptylacetyl)-4-hydroxypiperidine-4-carboxylic acid is a chemical compound with a complex structure that includes a cycloheptyl group, a hydroxyl group, and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cycloheptylacetyl)-4-hydroxypiperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the cycloheptyl acetyl group This can be achieved through the acylation of cycloheptane with an appropriate acylating agent
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cycloheptylacetyl)-4-hydroxypiperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Cycloheptylacetyl)-4-hydroxypiperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have potential biological activity, making it useful in the study of biological processes and drug development.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which 1-(2-Cycloheptylacetyl)-4-hydroxypiperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Cycloheptylacetyl)-4-hydroxypiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Cycloheptylacetyl)-N,N-dimethylpiperazine-2-carboxamide: This compound has a similar cycloheptyl acetyl group but differs in its piperazine ring and amide group.
4-Hydroxypiperidine-4-carboxylic acid: This compound lacks the cycloheptyl group, making it structurally simpler.
Uniqueness: The presence of the cycloheptyl group in this compound contributes to its unique chemical and biological properties, distinguishing it from other compounds in its class.
Properties
IUPAC Name |
1-(2-cycloheptylacetyl)-4-hydroxypiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c17-13(11-12-5-3-1-2-4-6-12)16-9-7-15(20,8-10-16)14(18)19/h12,20H,1-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPRGJQWBRIKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC(=O)N2CCC(CC2)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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